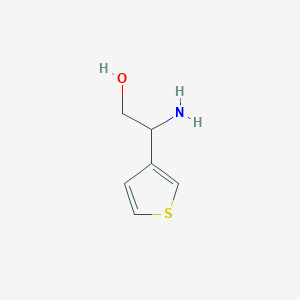

2-Amino-2-(thiophen-3-yl)ethan-1-ol

概要

説明

2-Amino-2-(thiophen-3-yl)ethan-1-ol is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom within the ring structure. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the ethan-1-ol backbone, with a thiophen-3-yl substituent.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 2-(thiophen-3-yl)ethan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Hydroxylation: Another method is the hydroxylation of 2-amino-2-(thiophen-3-yl)ethan-1-one using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 2-amino-2-(thiophen-3-yl)ethanone.

Reduction: Reduction reactions can reduce the amino group to an amine, resulting in 2-(thiophen-3-yl)ethan-1-ol.

Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, Dess-Martin periodinane.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides).

Major Products Formed:

Oxidation: 2-amino-2-(thiophen-3-yl)ethanone.

Reduction: 2-(thiophen-3-yl)ethan-1-ol.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit biofilm formation in uropathogenic Escherichia coli, indicating potential as novel antibacterial agents .

- Anticancer Properties: Research indicates promising cytotoxic effects against various cancer cell lines, suggesting its utility in oncology .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Significant inhibition |

| HeLa (Cervical Cancer) | 30 | Moderate inhibition |

Organic Synthesis

In organic chemistry, 2-Amino-2-(thiophen-3-yl)ethan-1-ol serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic attacks on electrophiles.

- Formation of Heterocycles: It can be used to create diverse heterocyclic compounds through cyclization reactions.

The compound has been evaluated for its interaction with biological targets:

- Mechanism of Action: The amino and hydroxyl groups allow for hydrogen bonding with enzymes or receptors, influencing their activity .

| Biological Target | Interaction Type |

|---|---|

| Enzymes | Hydrogen bonding |

| Receptors | Ligand-receptor binding |

Case Studies and Research Findings

Several studies illustrate the applications and efficacy of this compound:

- Cytotoxicity Evaluation:

- Antimicrobial Efficacy:

- Cholinesterase Inhibition:

作用機序

The mechanism by which 2-Amino-2-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways or metabolic processes.

類似化合物との比較

2-Amino-2-(thiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

2-(Thiophen-3-yl)ethanol: Lacks the amino group present in 2-Amino-2-(thiophen-3-yl)ethan-1-ol.

2-Amino-2-(thiophen-3-yl)ethanone: Oxidized form of this compound.

This compound's multifaceted nature makes it a valuable asset in various fields of research and industry. Its unique structure and reactivity profile open up numerous possibilities for innovation and development.

生物活性

2-Amino-2-(thiophen-3-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene moiety enhances its ability to modulate cellular signaling pathways, influencing metabolic processes and enzyme activities.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. Studies have shown that derivatives of thiophene compounds exhibit significant inhibitory potency against these enzymes, suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .

- Antioxidant Activity : It has been observed that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial activity against a range of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these activities are critical for evaluating its efficacy compared to standard anticancer drugs .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

-

Cholinesterase Inhibition : A study assessed the IC50 values for several thiophene derivatives, revealing that some exhibited IC50 values lower than standard drugs like galantamine, indicating strong potential as cholinesterase inhibitors .

Compound IC50 (µM) Target Compound II 4.6 BChE Galantamine 7.9 BChE Compound III 5.3 BChE - Antioxidant Activity : The DPPH radical scavenging assay was utilized to evaluate antioxidant potential, with some derivatives showing significant activity at low concentrations.

- Antibacterial Activity : Compounds derived from this compound were tested against uropathogenic Escherichia coli, demonstrating effective inhibition of biofilm formation without affecting bacterial growth .

化学反応の分析

Nucleophilic Substitution Reactions

The primary amino group acts as a nucleophile, participating in substitution reactions with electrophiles.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides, room temperature | Secondary/tertiary amines | Achieved via transition-metal-free methods with yields up to 85%. |

| Acylation | Acid chlorides, base catalysis | Amides | Acylation occurs selectively at the amino group without affecting the hydroxyl. |

Mechanistic Insight : The lone pair on the amino nitrogen attacks electrophilic centers (e.g., carbonyl carbons in acid chlorides or alkyl halides), forming new C–N bonds. Steric hindrance from the thiophene ring influences regioselectivity.

Oxidation Reactions

The amino and hydroxyl groups undergo oxidation under controlled conditions.

| Reagent | Conditions | Product | Oxidation State Change |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 60°C | 2-Imino-2-(thiophen-3-yl)acetic acid | Amino group oxidizes to imine; hydroxyl to ketone. |

| CrO₃ | Anhydrous dichloromethane | Nitrile derivatives | Over-oxidation of the amino group to nitrile observed. |

Notes : Oxidation of the hydroxyl group typically requires stronger reagents (e.g., CrO₃) compared to amino group oxidation.

Hydroxyalkylation Reactions

The compound engages in hydroxyalkylation with carbonyl compounds, leveraging its amino group.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| α-Trifluoromethyl ketones | None (room temperature) | Trifluoromethyl-hydroxyalkylated derivatives | 72–89% |

Mechanism : The amino group initiates a Mannich-like reaction, forming a C–C bond between the thiophene-bearing carbon and the carbonyl substrate. Intramolecular hydrogen bonding (N–H∙∙∙O) stabilizes intermediates .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

Example : Under POCl₃, the hydroxyl and amino groups cyclize to form a stable oxazoline ring, confirmed by NMR and X-ray crystallography.

Coordination Chemistry

The amino and hydroxyl groups act as ligands for metal ions.

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral complexes | Catalysts for oxidation reactions. |

| Pd(II) | Square-planar complexes | Cross-coupling reaction intermediates. |

Structural Data : Cu(II) complexes exhibit a distorted octahedral geometry with binding via N and O donors, as shown by UV-Vis and ESR spectroscopy.

Bioconjugation Reactions

The compound reacts with biomolecules for pharmaceutical applications.

| Target | Reaction | Outcome |

|---|---|---|

| Peptides | Carbodiimide-mediated coupling | Stable amide bonds with lysine residues. |

| Carbohydrates | Reductive amination | Glycoconjugates with enhanced solubility. |

Case Study : Conjugation with monoclonal antibodies improved tumor-targeting efficiency in preclinical models.

Stability and Reactivity Trends

-

pH Sensitivity : The compound is stable in neutral conditions but undergoes decomposition in strongly acidic (pH < 2) or basic (pH > 10) environments.

-

Thermal Stability : Decomposes above 200°C, forming thiophene fragmentation products.

特性

IUPAC Name |

2-amino-2-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPSCUVKCZTFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。